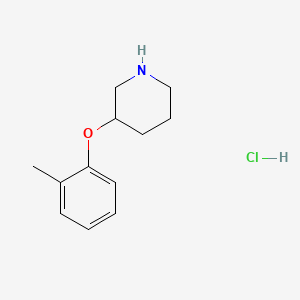

3-(o-Tolyloxy)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine scaffold is a cornerstone in the design and development of new drugs, with its derivatives being integral components in over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. researchgate.netmdpi.com The widespread presence of this heterocyclic ring in medicinal chemistry can be attributed to several key factors. The piperidine structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, improving receptor binding affinity, and contributing to metabolic stability. google.com

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of a compound. nih.gov This structural adaptability has been exploited to develop drugs across a wide spectrum of therapeutic areas, including but not limited to:

Central Nervous System (CNS) Disorders: Piperidine derivatives are found in antipsychotics, analgesics, and agents for Alzheimer's disease. mdpi.commdpi.com

Oncology: The scaffold is present in various anticancer agents. mdpi.com

Infectious Diseases: Certain piperidine derivatives exhibit antibacterial and antiviral properties. mdpi.com

Cardiovascular and Metabolic Diseases: The piperidine motif is a feature in some antihypertensive and antidiabetic drugs. mdpi.com

The introduction of chiral centers within the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with improved efficacy and reduced side effects. google.comnih.gov The ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles through the incorporation of a piperidine scaffold solidifies its status as a critical tool in the medicinal chemist's arsenal. google.comnih.gov

General Overview of 3-(o-Tolyloxy)piperidine Hydrochloride's Position within Piperidine Chemistry

This compound belongs to the class of 3-aryloxypiperidine derivatives. This class of compounds is characterized by a piperidine ring substituted at the 3-position with an aryloxy group, which in this specific case is an ortho-tolyloxy group (a cresol (B1669610) moiety linked via an ether bond). The hydrochloride salt form is common for amine-containing compounds, often used to improve stability and aqueous solubility.

While the broader class of 3-aryloxypiperidines has been explored in medicinal chemistry, specific research and detailed public-domain data on this compound are limited. Its structural features, however, place it within a chemical space of interest. The 3-substitution pattern on the piperidine ring is a known strategy in drug design, and the aryloxy moiety can participate in various receptor interactions. mdpi.com

The synthesis of 3-aryloxypiperidines can generally be achieved through methods such as the reaction of a protected 3-hydroxypiperidine (B146073) with an appropriate aryl halide or through the condensation of a phenol (B47542) with a suitably activated piperidine derivative. While specific synthetic procedures for this compound are not widely published in peer-reviewed literature, related methodologies are documented in patents for similar structures.

Due to the limited specific data, the primary context for understanding this compound comes from its classification as a piperidine derivative. Its potential biological activities would be speculative and would need to be determined through dedicated screening and pharmacological studies. The significance of this particular compound remains largely unexplored within the broader and well-established field of piperidine chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

3-(2-methylphenoxy)piperidine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H |

InChI Key |

VDGDBAJMBJSQDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2CCCNC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Tolyloxy Piperidine Hydrochloride and Analogues

General Approaches to Piperidine (B6355638) Ring Formation

The piperidine scaffold is a prevalent N-heterocycle in numerous pharmaceutical agents, and its synthesis is a well-established area of organic chemistry. nih.govresearchgate.net The two primary strategies for constructing this six-membered ring are the reduction of pyridine (B92270) precursors and the cyclization of linear substrates.

Hydrogenation and Reduction Strategies

The most common method for synthesizing piperidines is the hydrogenation of the corresponding pyridine ring. nih.gov This fundamental process involves the addition of hydrogen across the double bonds of the aromatic ring, converting it into a saturated piperidine ring. These reactions are typically performed under transition metal catalysis and can require harsh conditions such as high pressure and temperature. nih.govnih.gov

Various catalytic systems have been developed to achieve this transformation with high efficiency and, where necessary, stereoselectivity. nih.gov Catalysts based on rhodium, ruthenium, palladium, and iridium are frequently employed. nih.govnih.govorganic-chemistry.org For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) have been shown to facilitate the complete hydrogenation of pyridine rings in water at elevated temperatures and pressures. organic-chemistry.org Similarly, borane (B79455) derivatives, such as ammonia (B1221849) borane in the presence of a ruthenium catalyst, can be used for transfer hydrogenation, avoiding the need for high-pressure gaseous hydrogen. organic-chemistry.org

The choice of catalyst and reaction conditions can be critical, especially when other reducible functional groups are present in the molecule. The development of chemoselective hydrogenation methods is an ongoing area of research. researchgate.net

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Hydrogen Source | Conditions | Notes | Reference |

| 10% Rh/C | H₂ (5 atm) | 80 °C, Water | Effective for various heteroaromatic compounds. | organic-chemistry.org |

| RuCl₃·xH₂O / H₃N-BH₃ | Ammonia Borane | - | Transfer hydrogenation protocol. | organic-chemistry.org |

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | - | Transfer hydrogenation of pyridinium (B92312) salts. | dicp.ac.cn |

| Pd(DMSO)₂(TFA)₂ | O₂ (aerobic) | - | Wacker-type aerobic oxidative cyclization. | organic-chemistry.org |

| Borane / Ammonia Borane | Ammonia Borane | - | Metal-free transfer hydrogenation. | organic-chemistry.org |

Intramolecular Cyclization Methods

An alternative to reducing pyridines is the formation of the piperidine ring through intramolecular cyclization. nih.gov This approach involves a linear substrate containing a nitrogen atom (typically an amine) and a reactive group at the other end of a five-carbon chain, which react together to form the ring. nih.govresearchgate.net

Numerous methods exist for intramolecular cyclization, including:

Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone, where the amine attacks the carbonyl group to form a cyclic imine, which is then reduced to the piperidine.

Nucleophilic Substitution: An intramolecular SN2 reaction where an amine displaces a leaving group (like a halide) on a five-carbon chain. nih.gov

Hydroamination: The addition of an N-H bond across a carbon-carbon double bond, often catalyzed by transition metals like palladium or gold. organic-chemistry.org

Radical Cyclization: Methods involving the formation of a radical that initiates the ring-closing process. nih.gov

These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the piperidine ring during its formation. nih.govacs.org For example, electroreductive cyclization of an imine with a terminal dihaloalkane has been demonstrated as a viable route to piperidine derivatives. nih.gov

Introduction of the o-Tolyloxy Moiety

Once the 3-hydroxypiperidine (B146073) or a related precursor with a suitable leaving group at the 3-position is formed, the next critical step is the introduction of the o-tolyloxy group. This is achieved by forming an ether linkage.

Reactions with o-Tolyl Alcohol and o-Tolyl Halides

The key reagents for this transformation are an oxygen-containing nucleophile and an appropriate electrophile. The o-tolyloxy moiety is derived from o-cresol (B1677501) (2-methylphenol), which can act as the nucleophile. Alternatively, an o-tolyl halide could serve as the electrophile. The choice of reactants depends on the functionality present on the piperidine ring.

o-Cresol (o-Tolyl Alcohol): This phenol (B47542) derivative can be deprotonated by a base to form a phenoxide ion. This resulting nucleophile can then attack an electrophilic carbon on the piperidine ring.

o-Tolyl Halides: Compounds like 2-chlorotoluene (B165313) or 2-bromotoluene (B146081) could potentially be used in coupling reactions, although this is generally a less common approach for simple ether synthesis compared to the Williamson ether synthesis.

Ether Linkage Formation

The Williamson ether synthesis is the most widely recognized and versatile method for preparing ethers. masterorganicchemistry.compressbooks.pub This reaction involves the SN2 displacement of a halide or another good leaving group (like a tosylate) by an alkoxide or phenoxide ion. libretexts.org

To synthesize 3-(o-tolyloxy)piperidine, two primary pathways based on the Williamson synthesis are conceivable:

Pathway A: Reaction of the o-cresolate anion (formed by treating o-cresol with a strong base like sodium hydride) with a piperidine derivative bearing a leaving group at the 3-position (e.g., 3-bromopiperidine (B33930) or 3-tosyloxypiperidine). The piperidine's nitrogen atom must be protected during this step to prevent it from acting as a competing nucleophile.

Pathway B: Reaction of a 3-hydroxypiperidine derivative with a base to form an alkoxide, which then attacks an activated aryl substrate. However, SNAr reactions typically require strong electron-withdrawing groups on the aromatic ring, making this pathway less favorable for a simple o-tolyl group.

Therefore, Pathway A is the more synthetically viable approach. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the leaving group, resulting in the formation of the C-O ether bond. masterorganicchemistry.com

Table 2: Reactant Combinations for Williamson Ether Synthesis

| Nucleophile (from) | Electrophile | Resulting Ether | Synthetic Pathway |

| o-Cresol | N-Protected 3-Bromopiperidine | N-Protected 3-(o-Tolyloxy)piperidine | Pathway A |

| N-Protected 3-Hydroxypiperidine | 2-Bromotoluene | N-Protected 3-(o-Tolyloxy)piperidine | Less Favorable |

Hydrochloride Salt Formation Techniques

The final step in the synthesis is the conversion of the free base, 3-(o-tolyloxy)piperidine, into its hydrochloride salt. Amines are basic compounds due to the lone pair of electrons on the nitrogen atom. oxfordreference.comualberta.ca They readily react with strong mineral acids, such as hydrochloric acid (HCl), in a classic acid-base reaction to form salts. spectroscopyonline.com

This process involves the protonation of the basic nitrogen atom of the piperidine ring by HCl. youtube.com The lone pair on the nitrogen atom forms a new bond with a proton (H⁺) from the hydrochloric acid, giving the nitrogen a positive formal charge. This newly formed ammonium (B1175870) cation then associates with the chloride anion (Cl⁻) to form an ionic salt. spectroscopyonline.comyoutube.com

The formation of the hydrochloride salt serves several purposes:

Increased Water Solubility: Salts are generally crystalline solids and are much more soluble in water and other polar solvents than their corresponding free bases. oxfordreference.comspectroscopyonline.com

Improved Stability and Handling: The salt form is often more crystalline and less volatile than the free base, making it easier to handle, purify, and store.

Purification: The ability to crystallize the salt from a solution can be an effective method for purification. youtube.com

The reaction is typically carried out by dissolving the amine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then adding a solution of hydrogen chloride in the same or another compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out and can be collected by filtration. google.com

Advanced Synthetic Techniques for Piperidine Derivatives

Modern organic synthesis has developed highly efficient and elegant methods for constructing complex molecular architectures like substituted piperidines. These techniques often involve cascade reactions, novel ring-forming strategies, and sophisticated catalysis to improve yields, selectivity, and atom economy.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a powerful and efficient route to complex molecules. whiterose.ac.ukbeilstein-journals.org Classical MCRs like the Mannich, Ugi, and Petasis reactions are valuable tools for rapidly building molecular diversity. rug.nlnih.gov

While a direct MCR for 3-(o-tolyloxy)piperidine is not established, one could be designed to assemble a piperidine core with a hydroxyl group at the C-3 position. For example, a vinylogous Mannich reaction using a dienolate, an aldehyde, and a chiral amine can produce a chiral dihydropyridinone, which serves as a versatile piperidine precursor. nih.gov This dihydropyridinone can then be reduced to the corresponding 3-hydroxypiperidine derivative.

The Petasis reaction, or borono-Mannich reaction, is another three-component reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. nih.gov This strategy could be envisioned to construct a piperidine precursor in a highly convergent manner. The efficiency of MCRs makes them particularly attractive in drug discovery for creating large libraries of related compounds. whiterose.ac.uk

| Reaction Name | Components | Typical Product | Potential Application to Piperidine Synthesis | Reference |

|---|---|---|---|---|

| Vinylogous Mannich Reaction | Dienolate, Aldehyde, Amine | Dihydropyridinone | Forms a key piperidine precursor with potential for stereocontrol. nih.gov | nih.gov |

| Petasis Reaction | Amine, Carbonyl, Boronic Acid | Substituted Amine | Could be used to construct a complex acyclic precursor for subsequent cyclization into a piperidine. nih.gov | nih.gov |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Highly versatile for creating complex scaffolds that could be transformed into piperidines. whiterose.ac.ukorganic-chemistry.org | whiterose.ac.ukorganic-chemistry.org |

Ring transformation strategies, including cycloadditions and ring expansions, provide alternative pathways to the piperidine core. These methods can offer unique control over substitution patterns and stereochemistry.

Formal [3+3] cycloadditions have been reported for synthesizing functionalized piperidines. One such approach involves the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex. beilstein-journals.org Similarly, [4+2] cycloadditions (Diels-Alder reactions) are a classic and powerful tool for forming six-membered rings. Aza-Diels-Alder reactions, in particular, use imines as dienophiles to directly construct tetrahydropyridine (B1245486) rings, which can be subsequently reduced to piperidines.

Ring expansion of smaller heterocycles, such as substituted pyrrolidines, can also yield piperidines. While less common, these transformations can be a viable route. For instance, certain rearrangement reactions can induce the expansion of a five-membered ring to a six-membered one. Another advanced strategy involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates to generate diverse N-(hetero)arylpiperidines. organic-chemistry.org

Catalysis is indispensable in the modern synthesis of piperidine derivatives, enabling high levels of efficiency, selectivity, and functional group tolerance. The final step in synthesizing 3-(o-tolyloxy)piperidine, the formation of the aryl ether bond, would likely rely on a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann-type coupling between a 3-hydroxypiperidine derivative and an activated aryl partner.

Throughout the synthetic sequence, various catalysts play critical roles:

Rhodium (Rh) Catalysts : These are particularly effective in asymmetric catalysis. Chiral rhodium complexes are used for the enantioselective carbometalation of dihydropyridines and the hydrogenation of challenging substrates. nih.govnih.gov

Palladium (Pd) Catalysts : Palladium is one of the most versatile metals in organic synthesis. It is widely used for hydrogenation and dehydrogenation reactions, as well as for a vast number of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that form C-C, C-N, and C-O bonds. nih.govnih.gov A palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various six-membered nitrogen heterocycles.

Biocatalysts (Enzymes) : The use of enzymes, such as oxidases, reductases, and transaminases, is a rapidly growing field. Enzymes operate under mild conditions with exquisite chemo-, regio-, and stereoselectivity, making them ideal for green chemistry applications and the synthesis of chiral pharmaceuticals. youtube.comresearchgate.net

Organocatalysts : Small organic molecules can also act as catalysts. For example, proline and its derivatives are known to catalyze asymmetric Mannich and aldol (B89426) reactions, which can be key steps in building the chiral piperidine framework. beilstein-journals.org

The hydrochloride salt of the final compound is typically prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent.

Synthetic Routes Documented in Academic and Patent Literature

While a specific, detailed synthesis for 3-(o-tolyloxy)piperidine hydrochloride is not extensively detailed in publicly available literature, its synthesis can be inferred from established chemical principles and the documented synthesis of structurally related analogues. The most probable synthetic strategy involves a Williamson ether synthesis, a fundamental reaction for forming ethers. gordon.educhem-station.commasterorganicchemistry.com This would be followed by the formation of the hydrochloride salt.

A plausible pathway would begin with the etherification of a protected 3-hydroxypiperidine with an appropriate o-tolyl donor. The synthesis of the precursor, 3-hydroxypiperidine, is well-documented and can be achieved through methods such as the reduction of 3-piperidone or the catalytic hydrogenation of 3-hydroxypyridine (B118123). ketonepharma.comgoogle.com A Chinese patent, for instance, describes the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine in high yield. google.com

The subsequent formation of the hydrochloride salt is a standard procedure in medicinal chemistry, typically accomplished by treating the free base with hydrochloric acid in a suitable solvent. patentcut.comgoogle.comgoogleapis.com

The patent literature for related compounds provides valuable insights into the synthesis of 3-aryloxypiperidine analogues. For example, a European patent for piperidine derivatives outlines the preparation of paroxetine, a compound featuring a 3-substituted piperidine ring, and its subsequent conversion to a hydrochloride salt. googleapis.com Similarly, a U.S. patent application details the synthesis of N-methyl-3-(o-tolyloxy)-3-phenylpropylamine hydrochloride, a molecule that shares the o-tolyloxy moiety with the target compound. google.com

The synthesis of piperidine analogues is a broad field of study, with various methods available for the construction and functionalization of the piperidine ring. nih.govdtic.milorganic-chemistry.org These can include cycloaddition reactions, reductive amination, and the modification of existing piperidine scaffolds. nih.gov

Below are data tables summarizing synthetic approaches for key precursors and related analogues, based on the available literature.

Table 1: Synthesis of 3-Hydroxypiperidine Precursor

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Hydroxypyridine | 5% Rhodium on Carbon, H₂, 5MPa, 90°C, 48h | 3-Hydroxypiperidine | 96.3% | google.com |

| 5-Bromo-2-hydroxypentylamine hydrobromide | 1. Na₂CO₃, H₂O, 10-15°C then 30-40°C; 2. Distillation | 3-Hydroxypiperidine | 80% | chemicalbook.com |

| N-Boc-3-hydroxypiperidine | HCl in Ethyl Acetate, rt | 3-Hydroxypiperidine | - | chemicalbook.com |

Table 2: Synthesis of 3-Aryloxypiperidine Analogues and Related Compounds

| Starting Material(s) | Reagents and Conditions | Product | Key Transformation | Reference |

| 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, 1,3-benzodioxol-5-ol | 1. SOCl₂; 2. NaOMe, Methanol | trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine | Ether formation and subsequent reactions | googleapis.com |

| N,N-dimethyl-3-phenyl-3-chloro propylamine (B44156) hydrochloride, Sodium salt of o-cresol | 1. Methanol; 2. Cyanogen bromide, Benzene (B151609); 3. Resolution; 4. HCl gas | N-methyl-3-(o-tolyloxy)-3-phenylpropylamine hydrochloride | Ether formation and demethylation | google.com |

| Pyridine, Arylboronic acids | 1. Phenyl chloroformate, NaBH₄; 2. [Rh(cod)OH]₂, (S)-Segphos, CsOH, Toluene, THP, H₂O, 70°C | 3-Aryl-tetrahydropyridines | Rh-catalyzed asymmetric reductive Heck reaction | organic-chemistry.org |

| 3-Benzylmethylamino-1-phenyl-1-propanone hydrochloride | NaBH₄, Methanol, 0-10°C | N-Benzyl-N-methyl-3-hydroxy-3-phenylpropaneamine hydrochloride | Ketone reduction | googleapis.com |

Chemical Reactivity and Transformation Pathways of 3 O Tolyloxy Piperidine Hydrochloride

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine. In the hydrochloride salt form, this nitrogen is protonated, forming a piperidinium (B107235) cation. This protonation renders the nitrogen lone pair unavailable for nucleophilic reactions. Consequently, for the nitrogen to exhibit its inherent nucleophilicity and basicity, it must first be deprotonated by treatment with a base. The resulting free amine, 3-(o-tolyloxy)piperidine, is a moderately strong base and a potent nucleophile, capable of participating in a variety of chemical transformations.

Once liberated from its salt form, the secondary amine of 3-(o-tolyloxy)piperidine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. Common nucleophilic substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the acid byproduct results in the formation of tertiary amines. The reaction proceeds via an S_N2 mechanism.

N-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acylpiperidine (an amide). This reaction is typically rapid and can be performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated.

Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-substituted tertiary amines. mdpi.com

Michael Addition: As a strong nucleophile, it can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

The table below summarizes the expected products from these representative reactions.

| Reagent | Reaction Type | Product Structure |

| Methyl Iodide (CH₃I) | N-Alkylation | 1-Methyl-3-(o-tolyloxy)piperidine |

| Acetyl Chloride (CH₃COCl) | N-Acylation | 1-Acetyl-3-(o-tolyloxy)piperidine |

| Benzaldehyde (C₆H₅CHO), then NaBH(OAc)₃ | Reductive Amination | 1-Benzyl-3-(o-tolyloxy)piperidine |

Reactivity of the o-Tolyloxy Aromatic System

The aromatic ring of the o-tolyloxy group is susceptible to electrophilic attack. The reactivity and orientation of substitution are governed by the two substituents already present on the ring: the methyl group (-CH₃) and the alkyloxy group (-O-piperidine). Both of these groups are activating and ortho-, para-directing. libretexts.orgmsu.edu

Alkyloxy Group (-OR): This is a strongly activating group due to the resonance donation of the oxygen's lone pair electrons into the aromatic ring. It strongly directs incoming electrophiles to the ortho and para positions relative to the ether oxygen.

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to its ortho and para positions through an inductive effect and hyperconjugation.

The combined influence of these two groups determines the regioselectivity of substitution reactions. The positions on the aromatic ring are numbered starting from the ether linkage as C1. The methyl group is at C2. The available positions for substitution are C3, C4, C5, and C6. The strong directing effect of the oxygen atom activates positions 4 (para) and 6 (ortho). The methyl group activates positions 3 and 5 (ortho) and C6 (para). The overlapping and reinforcing activation at position 6, and the strong activation at position 4, make these the most probable sites for electrophilic attack. Steric hindrance from the adjacent methyl group may slightly disfavor attack at position 3.

Given the activating nature of the substituents, 3-(o-tolyloxy)piperidine is expected to be significantly more reactive towards electrophiles than benzene (B151609) itself. msu.edu Common electrophilic aromatic substitution (EAS) reactions would proceed as follows, with the major products predicted based on the combined directing effects. libretexts.orgresearchgate.net

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-2-methylphenoxy)piperidine and 3-(6-Nitro-2-methylphenoxy)piperidine |

| Halogenation | Br₂, FeBr₃ | 3-(4-Bromo-2-methylphenoxy)piperidine and 3-(6-Bromo-2-methylphenoxy)piperidine |

| Sulfonation | Fuming H₂SO₄ | 4-(Piperidin-3-yloxy)-3-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Piperidin-3-yloxy)-3-methylphenyl)ethan-1-one |

Reduction Reactions and Derivative Generation

The compound offers several sites for reduction, leading to various derivatives.

Catalytic Hydrogenation of the Aromatic Ring: While the piperidine ring is already saturated, the aromatic tolyloxy group can be reduced. This typically requires more stringent conditions than the reduction of simple alkenes. Catalysts such as rhodium-on-carbon (Rh/C) or ruthenium-based catalysts, often under elevated hydrogen pressure and temperature, can hydrogenate the aromatic ring to yield 3-(2-methylcyclohexyloxy)piperidine. organic-chemistry.orgwikipedia.org This reaction would produce a mixture of diastereomers due to the creation of new stereocenters on the cyclohexane (B81311) ring.

Birch Reduction: Reaction with sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent could reduce the aromatic ring to a non-conjugated diene, specifically a 2,5-dihydro derivative.

Hydrolysis Characteristics of the Hydrochloride Salt

The term "hydrolysis" can refer to two distinct processes for this molecule.

Reaction of the Salt with Water: As the hydrochloride salt of a secondary amine, dissolving the compound in water will cause it to dissociate into the piperidinium cation and the chloride anion. The piperidinium ion is a weak acid and will establish an equilibrium with its conjugate base (the free amine) and hydronium ions (H₃O⁺), resulting in a mildly acidic solution. sciencemadness.orgsciencemadness.org

C₁₂H₁₇NO·HCl (aq) ⇌ [C₁₂H₁₈NO]⁺ (aq) + Cl⁻ (aq) [C₁₂H₁₈NO]⁺ (aq) + H₂O (l) ⇌ C₁₂H₁₇NO (aq) + H₃O⁺ (aq)

Cleavage of the Ether Bond: The aryl ether linkage is generally stable to hydrolysis under neutral or basic conditions. However, it can be cleaved by heating with strong, non-oxidizing acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because S_N2 attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.orgstackexchange.com This would yield o-cresol (B1677501) and a 3-halopiperidine derivative.

| Reactant | Conditions | Products |

| 3-(o-Tolyloxy)piperidine | Concentrated HBr, heat | o-Cresol and 3-Bromopiperidine (B33930) |

Influence of Structural Modifications on Chemical Reactivity

Modifying the structure of 3-(o-tolyloxy)piperidine hydrochloride would predictably alter its chemical reactivity.

Modifications to the Aromatic Ring: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) onto the tolyl ring would deactivate it towards electrophilic aromatic substitution, requiring harsher reaction conditions. Conversely, adding further electron-donating groups would enhance its reactivity. The position of these new substituents would also influence the regioselectivity of subsequent reactions.

Modifications to the Piperidine Ring: Alkylation or acylation of the piperidine nitrogen (as discussed in section 3.1.1) would form a tertiary amine or an amide, respectively. This would change the basicity and nucleophilicity of the nitrogen and introduce steric bulk that could influence the molecule's conformational preferences and interactions.

Modification of the Ether Linkage: Replacing the ether oxygen with a sulfur atom (to form a thioether) or a methylene (B1212753) bridge would fundamentally change the electronic properties of the linkage between the two ring systems, thereby altering the reactivity of both the aromatic and heterocyclic moieties.

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the pharmacological profile and molecular interactions of the chemical compound This compound .

While extensive research exists for the broader class of piperidine derivatives, the specific data required to generate a thorough and scientifically accurate article focusing solely on this compound, as per the requested outline, is not available in the public domain. The user's strict instruction to focus exclusively on this compound and not introduce information from related molecules cannot be fulfilled with the current body of scientific literature.

The requested sections and subsections require detailed preclinical findings on biological activities and specific receptor binding data for serotonin (B10506), dopamine (B1211576), NMDA (NR2B subtype), and histamine (B1213489) H3 receptors. This level of specific data for this compound could not be located.

Therefore, it is not possible to generate the requested article while adhering to the specified constraints of focusing solely on this compound and maintaining scientific accuracy. Any attempt to do so would necessitate generalizing from other piperidine compounds, which would violate the core instructions of the request.

Pharmacological Profile and Molecular Interactions

Enzyme Inhibition and Modulatory Effects

Monoamine Oxidase B (MAO B) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize monoamine neurotransmitters. researchgate.net Inhibitors of MAO-B are particularly relevant for treating neurodegenerative diseases like Parkinson's disease. The piperidine (B6355638) nucleus is a component of piperine (B192125), a natural phytochemical that has been identified as an MAO inhibitor. researchgate.netacs.org

Research has shown that piperidine derivatives can be potent and selective MAO-B inhibitors. acs.orgmdpi.comnih.gov For instance, piperine itself demonstrates a stronger inhibitory effect on MAO-B (IC₅₀ = 7.0 μM) than on MAO-A (IC₅₀ = 20.9 μM). nih.gov Structure-activity relationship studies on synthetic pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.comnih.govresearchgate.netnih.gov One potent derivative, compound S5, displayed an IC₅₀ value of 0.203 μM for MAO-B. mdpi.comnih.govnih.gov Although these studies establish the piperidine ring as a viable scaffold for MAO-B inhibition, no specific data exists for the inhibitory activity of 3-(o-Tolyloxy)piperidine hydrochloride.

Table 2: MAO-B Inhibitory Activity of Select Piperidine Derivatives This table presents data for structurally related compounds to illustrate the potential of the piperidine scaffold for MAO-B inhibition. Data for the subject compound is not available.

| Compound | MAO-B Inhibition (IC₅₀) | Selectivity Index (SI) for MAO-B |

|---|---|---|

| Piperine | 7.0 μM | ~3 |

| Compound S5 (pyridazinobenzylpiperidine derivative) | 0.203 μM | 19.04 |

| Compound S16 (pyridazinobenzylpiperidine derivative) | 0.979 μM | N/A |

| Methylpiperate | Inhibits MAO-B > MAO-A | N/A |

Decaprenylphosphoryl-beta-D-ribose 2′-Oxidase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs. nih.govnih.gov Inhibitors of DprE1 can act through covalent or non-covalent mechanisms to block the enzyme's catalytic activity, leading to the death of the mycobacterium. nih.gov A review of the literature on various DprE1 inhibitors, which include scaffolds like benzothiazinones, azaindoles, and pyrazolopyridones, reveals no mention of this compound or closely related aryloxypiperidine structures. nih.govnih.gov Therefore, there is currently no scientific evidence to suggest that this compound possesses DprE1 inhibitory activity.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that regulates the levels of bioactive lipids, such as the anti-inflammatory and analgesic palmitoylethanolamide (B50096) (PEA). nih.govnih.gov Inhibition of NAAA is a therapeutic strategy for managing pain and inflammation. nih.gov The known inhibitors of NAAA belong to distinct chemical classes, such as β-lactones, β-lactams, and isothiocyanates. nih.gov A search of the scientific literature does not indicate that compounds based on a piperidine scaffold, including this compound, have been investigated or identified as NAAA inhibitors. The structural features of known NAAA inhibitors differ significantly from aryloxypiperidines.

Acetylcholinesterase (AChE) Inhibitory Properties

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govmui.ac.ir The piperidine ring is a core component of donepezil, a well-known AChE inhibitor, where it binds to the catalytic active site (CAS) of the enzyme. mui.ac.ir

Several studies have explored piperidine derivatives as potential AChE inhibitors. nih.govresearchgate.netslideshare.net For example, semi-synthetic analogues of natural piperidine alkaloids, such as (-)-spectaline, have shown AChE inhibitory activity with IC₅₀ values in the micromolar range. nih.gov Other research has focused on designing new inhibitors by combining carbamoylpiperidine analogs with other chemical moieties. researchgate.net While these studies confirm the importance of the piperidine scaffold for AChE inhibition, no research has specifically evaluated the inhibitory properties of this compound. The effect of the tolyloxy substitution on binding to the AChE active site remains undetermined.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sufentanil |

| Buprenorphine |

| Morphine |

| Fentanyl |

| Meperidine |

| Tramadol |

| Piperine |

| Methylpiperate |

| (-)-Spectaline |

| Donepezil |

Cyclooxygenase-II (COX-II) Inhibition

No studies or data were identified that investigate or describe the inhibition of the Cyclooxygenase-II (COX-II) enzyme by this compound. Consequently, there is no information available regarding its potential mechanism of action, potency, or selectivity as a COX-II inhibitor.

Other Molecular Targets and Pathways

No research was found detailing the interaction of this compound with the following molecular targets and pathways:

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

There is no available scientific literature to suggest that this compound acts as an antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Mitochondrial Complex I Targeting

No data were found to indicate that this compound targets or interacts with Mitochondrial Complex I.

Toxoplasma gondii Aminopeptidase (B13392206) (TgAPN2) Inhibition

No research could be located that examines the effect of this compound on the Toxoplasma gondii aminopeptidase (TgAPN2).

Endocannabinoid System Modulation

There are no available studies describing any modulatory effects of this compound on the endocannabinoid system.

Mechanistic Investigations at the Molecular Level

Consistent with the lack of findings in the sections above, no molecular-level mechanistic investigations into the pharmacological actions of this compound could be identified in the searched scientific literature.

Ligand-Target Recognition and Binding Mechanisms

The interaction of piperidine derivatives with their biological targets is highly dependent on the nature and position of the substituents on the piperidine ring. These substituents dictate the compound's affinity and selectivity for specific receptors or enzymes.

A prominent target for many centrally-acting piperidine derivatives is the family of monoamine transporters, which includes the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.gov The binding of piperidine-based ligands to these transporters is often characterized by a combination of interactions:

Ionic Interactions: The protonated nitrogen atom within the piperidine ring frequently forms a crucial salt bridge with acidic residues, such as aspartate, in the binding pocket of the transporter. This interaction is a key anchoring point for many ligands.

Hydrogen Bonds: Functional groups on the substituents, such as hydroxyl or amide moieties, can form hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity and specificity. nih.gov

Hydrophobic Interactions: Aromatic rings and alkyl groups on the ligand engage in hydrophobic interactions with nonpolar residues in the binding site, further stabilizing the ligand-protein complex.

For instance, studies on various piperidine derivatives have highlighted the importance of a 3- or 4-substituted piperidine ring for high-affinity binding to monoamine transporters. nih.gov The nature of the substituent at these positions significantly influences the compound's inhibitory potency and selectivity.

Signaling Pathway Modulation (e.g., G-protein coupled receptor pathways)

Piperidine derivatives are known to modulate various signaling pathways, often through their interaction with G-protein coupled receptors (GPCRs). nih.govnih.gov GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.gov

The activation or inhibition of GPCRs by piperidine-based ligands can trigger or block downstream signaling cascades. For example, a piperidine derivative acting as an antagonist at a specific GPCR would prevent the endogenous ligand from binding, thereby inhibiting the receptor's signaling activity. This can lead to a variety of physiological responses depending on the specific receptor and its location in the body.

Many piperidine-containing compounds have been developed as ligands for various GPCRs, including serotonin, dopamine, and histamine (B1213489) receptors. nih.gov The interaction with these receptors can modulate neurotransmission and is the basis for the therapeutic effects of many antipsychotic, antidepressant, and antihistaminic drugs. encyclopedia.pubnih.gov

Computational Approaches to Molecular Interactions

Computational methods are invaluable tools for understanding the molecular interactions of piperidine derivatives and for the rational design of new, more potent, and selective ligands. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method allows researchers to visualize the binding mode of piperidine derivatives within the active site of a receptor or enzyme and to identify key interactions that contribute to binding affinity.

Docking studies on various piperidine derivatives targeting monoamine transporters, for example, have been instrumental in elucidating their binding poses. These studies often reveal the critical role of the piperidine nitrogen in forming ionic interactions and the importance of specific substituents in occupying hydrophobic pockets within the binding site. nih.gov The results of docking simulations are often quantified by a docking score or binding energy, which provides an estimate of the ligand's binding affinity.

Table 1: Illustrative Molecular Docking Results for a Generic Piperidine Derivative at the Serotonin Transporter (SERT)

| Parameter | Value |

| Target Protein | Human Serotonin Transporter (hSERT) |

| Ligand | Generic 3-Aryloxypiperidine |

| Docking Score (kcal/mol) | -8.5 to -10.5 |

| Key Interacting Residues | Asp98, Tyr176, Ile172, Phe335 |

| Predicted Interactions | Ionic bond with Asp98, Pi-pi stacking with Tyr176, Hydrophobic interactions with Ile172 and Phe335 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Density Functional Theory (DFT) Calculations for Interaction Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In the context of drug design, DFT calculations can provide valuable insights into the properties of a ligand, such as its geometry, electronic charge distribution, and reactivity.

For piperidine derivatives, DFT can be used to:

Optimize the 3D structure of the ligand to its lowest energy conformation.

Calculate the electrostatic potential surface , which indicates regions of the molecule that are electron-rich or electron-poor and can predict potential sites for interaction with the target protein.

Analyze the frontier molecular orbitals (HOMO and LUMO) , which are important for understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

By providing a detailed understanding of the electronic properties of a piperidine derivative, DFT calculations can complement molecular docking studies and aid in the design of compounds with improved pharmacological profiles.

Table 2: Illustrative DFT Calculation Parameters for a Generic Piperidine Derivative

| Parameter | Value |

| Method | B3LYP |

| Basis Set | 6-31G* |

| Calculated Properties | Optimized Geometry, HOMO-LUMO Energy Gap, Molecular Electrostatic Potential |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Activity Relationship Sar of 3 O Tolyloxy Piperidine Hydrochloride Analogues

Methodological Framework for SAR Analysis

The evaluation of SAR for 3-(o-tolyloxy)piperidine analogues involves a combination of in vitro, in vivo, and computational methods to build a comprehensive understanding of how chemical structure dictates biological function.

In Vitro Assays: The primary method for determining the potency and selectivity of these compounds is through competitive binding assays. These assays use radiolabeled ligands known to bind to the monoamine transporters (SERT, DAT, and NET) to determine the binding affinity (Ki) of the test compounds. nih.gov Functional activity is often assessed through synaptosomal uptake inhibition assays, which measure the concentration of the compound required to inhibit the reuptake of neurotransmitters like serotonin (B10506) by 50% (IC50). nih.gov For compounds that interact with G protein-coupled receptors (GPCRs), functional assays may include measuring the modulation of second messengers like cyclic AMP (cAMP) to classify compounds as agonists or antagonists. nih.govresearchgate.net

Computational Modeling: Structure-based drug design, aided by the increasing availability of high-resolution crystal structures of transporters and receptors, plays a crucial role. semanticscholar.org Molecular docking studies help predict how ligands bind within the active sites of their targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to affinity. semanticscholar.orgnih.gov These models allow for the rational design of new analogues with potentially improved properties.

In Vivo Models: Promising compounds identified through in vitro screening are often evaluated in animal models to assess their pharmacological effects. For potential antidepressants, models like the learned helplessness test in rats are used to evaluate efficacy. nih.gov These studies provide vital information on the translation of in vitro potency to in vivo activity.

Impact of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring is a central component of the pharmacophore, and modifications to this ring system profoundly influence the biological activity of the analogues.

Substituents on both the nitrogen and carbon atoms of the piperidine ring are critical determinants of potency and selectivity.

N-Substitution: The substituent on the piperidine nitrogen is a key interaction point. While many potent analogues feature an N-methyl group, its removal can selectively enhance activity at certain transporters. For instance, in a series of naphthyl-substituted piperidines, demethylation of the nitrogen atom led to an enhancement in activity at the serotonin transporter (5-HTT). nih.gov

C-Substitution: The position, size, and nature of substituents on the carbon atoms of the piperidine ring can fine-tune the compound's activity. In some series, a 4-methylpiperidine (B120128) substituent was found to produce high inhibition of monoamine oxidase B (MAO-B). wikipedia.org However, the introduction of substituents is not always beneficial; in one study on antibacterial piperidine derivatives, di-hydroxy substitutions were found to be weak inhibitors, and an acetamide (B32628) substitution abolished activity entirely. wikipedia.org

The three-dimensional arrangement of the piperidine ring and its substituents is a decisive factor for transporter interaction.

Stereochemistry: The stereoisomerism of substituents on the piperidine ring has a dramatic effect on potency and selectivity. Studies on 3,4-disubstituted piperidines revealed that different stereoisomers (cis vs. trans) and enantiomers ((+) vs. (-)) exhibit distinct selectivity profiles for DAT, NET, and SERT. For example, (-)-cis analogues showed a preference for DAT/NET, whereas (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. enamine.net This highlights the specific spatial orientation required for optimal binding to each transporter.

Conformational Rigidity: Increasing the rigidity of the piperidine ring is a common strategy to lock the molecule into a biologically active conformation and improve metabolic stability. This can be achieved by incorporating the piperidine into bridged or spirocyclic systems. odu.edu For instance, 2-azaspiro[3.3]heptane has been successfully used as a piperidine bioisostere to enhance solubility and reduce metabolic degradation in bioactive compounds. odu.edu

Bioisosteric replacement of the piperidine ring with other heterocyclic structures is a key strategy to explore new chemical space and modulate pharmacological properties.

Ring Size Homologation: Altering the ring size, for example, from a six-membered piperidine to a seven-membered homopiperazine, can lead to a loss of potency, indicating that the six-membered ring is often optimal for interaction with the target transporter. nih.gov

Heteroatom Substitution: Replacing the piperidine with a piperazine (B1678402) ring is a common modification. This change can drastically alter receptor selectivity. In one study on dual-activity ligands, replacing a piperazine with a piperidine was a critical switch for gaining high affinity at the σ1 receptor while maintaining affinity at the histamine (B1213489) H3 receptor. longdom.org Similarly, scaffold hopping from pyrrolidine-based monoamine reuptake inhibitors to regioisomeric 2- and 3-ketopyrrolidines has been explored to discover new series of triple reuptake inhibitors.

Variations within the o-Tolyloxy Moiety and Their Pharmacological Consequences

The aryloxy moiety is the second key component of the pharmacophore, and modifications to this aromatic ring are crucial for modulating potency and selectivity.

The pattern and electronic nature of substituents on the phenoxy ring directly influence binding affinity for monoamine transporters.

Position and Type of Substituent: The position of substituents on the aryloxy ring is critical for activity. In many selective serotonin reuptake inhibitors (SSRIs), para-substitution on the phenoxy ring is preferred.

Electronic Effects: The introduction of electron-withdrawing groups, particularly halogens, is a well-established strategy for enhancing potency. The antidepressant fluoxetine, which features a para-trifluoromethyl group on its phenoxy ring, exhibits a six-fold increase in SSRI activity compared to its non-fluorinated parent compound. Halogen atoms like fluorine can act as hydrogen bond acceptors, strengthening the interaction with the target protein. In analogues of femoxetine, a compound structurally related to 3-aryloxypiperidines, the addition of a fluorine atom at the para-position of the phenoxy ring was shown to significantly potentiate affinity for the serotonin transporter. enamine.net

Interactive Data Table: Effect of Aryl Substitution on Monoamine Transporter Inhibition

The following table summarizes the inhibitory potency (Ki, nM) of various piperidine analogues at the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, highlighting the impact of different aryl substituents.

| Compound | Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile | Source |

| 6 | 2-Naphthyl | 21 | 7.6 | - | DAT/SERT | nih.gov |

| (+)-cis-5b | 4-Chlorophenyl | 223 | 1830 | 5.7 | NET Selective | enamine.net |

| (-)-trans-5c | 4-Chlorophenyl | 114 | 22 | 26 | SERT/NET | enamine.net |

| (+)-trans-5c | 4-Chlorophenyl | 24 | 22 | 34 | Broad-Spectrum | enamine.net |

Interactive Data Table: Impact of Piperidine Stereochemistry on Transporter Inhibition

This table illustrates how the stereochemistry of the piperidine ring dictates the selectivity of transporter inhibition.

| Isomer Type | Selectivity | Source |

| (-)-cis | DAT/NET Selective | enamine.net |

| (+)-trans | DAT/NET Selective | enamine.net |

| (-)-trans | SERT or SERT/NET Selective | enamine.net |

| (+)-cis | SERT or SERT/NET Selective | enamine.net |

Stereochemical Implications in Structure-Activity Relationships

The structure of 3-(o-tolyloxy)piperidine contains a chiral center at the 3-position of the piperidine ring. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(o-tolyloxy)piperidine and (S)-3-(o-tolyloxy)piperidine. This stereochemistry is a pivotal factor in the molecule's interaction with its biological targets, which are themselves chiral.

In drug development, it is common for biological activity to reside primarily in one enantiomer, a phenomenon known as stereoselectivity. For example, optical resolution of novel piperidine inhibitors of farnesyltransferase revealed that the (+)-enantiomers were responsible for the potent enzymatic inhibition. nih.gov Similarly, for the SNRI milnacipran, the therapeutic effects are known to reside predominantly in the (1S,2R)-isomer. wikipedia.org This is because the specific three-dimensional arrangement of atoms in the active enantiomer allows for a more complementary fit into the binding site of the target protein, much like a key fitting into a lock. The alternative enantiomer, with its mirrored spatial arrangement, often binds with significantly lower affinity or not at all.

Although specific studies on the separated enantiomers of 3-(o-tolyloxy)piperidine hydrochloride are not detailed in the search results, the principle of stereoselectivity is well-established for piperidine-based CNS agents and SNRIs. nih.govwikipedia.org It is therefore highly probable that the serotonin and norepinephrine reuptake inhibitory activity of 3-(o-tolyloxy)piperidine resides predominantly in one of its two enantiomers.

Table 2: Examples of Stereoselectivity in Biologically Active Piperidine Analogues and SNRIs

| Compound/Class | Stereochemistry | Observation | Reference |

| Novel Piperidine FTase Inhibitors | (+)-enantiomers vs. (-)-enantiomers | Potent farnesyltransferase inhibition was shown by the (+)-enantiomers. | nih.gov |

| Milnacipran (SNRI) | (1S,2R)-isomer vs. other isomers | The therapeutic effects reside in the (1S,2R)-isomer. | wikipedia.org |

Pharmacophore Elucidation and Key Binding Elements

A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and bind to its biological target. For dual serotonin-norepinephrine reuptake inhibitors of the aryloxypiperidine class, a well-defined pharmacophore model has been proposed. nih.gov

The key binding elements for this class of compounds can be mapped directly onto the structure of this compound:

Positive Ionizable (PI) Center: The nitrogen atom within the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This cationic center is crucial for forming a strong ionic interaction or salt bridge with a negatively charged amino acid residue, such as aspartate or glutamate, in the transporter's binding site. nih.gov

Aromatic/Hydrophobic (RA/HY) Region: The ortho-tolyloxy group serves as the key aromatic and hydrophobic feature. This part of the molecule engages in non-covalent interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov The substitution pattern on this aryloxy ring is a known determinant of selectivity for serotonin versus norepinephrine transporters. wikipedia.org

Hydrogen-Bond Acceptor (HA): The ether oxygen atom connecting the piperidine and tolyl groups can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a suitable donor group on the receptor, such as a tyrosine or serine hydroxyl group. nih.gov

These three features, arranged in a specific spatial geometry, constitute the essential pharmacophore for high-affinity binding.

Table 3: Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Structural Moiety | Putative Interaction | Reference |

| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Ionic interaction/salt bridge with acidic residues (e.g., Aspartate) | nih.gov |

| Aromatic/Hydrophobic (RA/HY) | o-Tolyloxy Group | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) | wikipedia.orgnih.gov |

| Hydrogen-Bond Acceptor (HA) | Ether Oxygen | Hydrogen bond with donor residues (e.g., Tyrosine, Serine) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of newly designed compounds and for understanding the structural features that govern potency.

For a series of 3-(o-tolyloxy)piperidine analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a highly relevant approach. researchgate.net The process involves:

Data Set Preparation: A series of analogues with modifications to the piperidine and/or the tolyloxy ring would be synthesized and their inhibitory concentrations (e.g., IC₅₀) against the serotonin and norepinephrine transporters would be measured.

Molecular Modeling and Alignment: 3D structures of all compounds in the series are generated and aligned based on a common structural core.

Descriptor Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical descriptors like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated on a 3D grid surrounding the molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptor fields to the biological activity. The predictive power of the resulting model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²pred). nih.gov For a robust model, q² values are typically greater than 0.5. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which show regions in 3D space where certain properties are predicted to enhance or diminish activity. nih.gov For example, a map might show that a bulky substituent is favored in one region (favorable steric contour) but disfavored in another (unfavorable steric contour), guiding the rational design of more potent analogues.

Table 4: Typical Statistical Parameters for 3D-QSAR Model Validation

| Parameter | Description | Typical Value for a Predictive Model | Reference |

| q² | Cross-validated correlation coefficient (internal validation) | > 0.5 | nih.gov |

| r² | Non-cross-validated correlation coefficient | > 0.6 | nih.gov |

| r²pred | Predictive correlation coefficient (external validation on a test set) | > 0.6 | nih.gov |

| SEE | Standard Error of the Estimate | Low value | nih.gov |

Preclinical Research and Drug Discovery Applications

Strategies for Lead Identification and Optimization

The discovery of a new drug is rarely a serendipitous event. It is the result of a structured and iterative process of identifying a "lead" compound—a chemical structure that exhibits a desired biological activity—and then optimizing its properties to enhance efficacy, selectivity, and drug-like characteristics.

High-Throughput Screening (HTS) for Hit Identification

The initial step in identifying a novel therapeutic agent often involves high-throughput screening (HTS). nih.govupmbiomedicals.compharmtech.com This automated process allows for the rapid testing of vast libraries of chemical compounds against a specific biological target, such as a G protein-coupled receptor (GPCR) or an enzyme. nih.govnih.gov The goal of HTS is to identify "hits"—compounds that demonstrate activity in these initial assays. upmbiomedicals.compharmtech.com For a scaffold like 3-aryloxypiperidine, HTS campaigns would typically be designed to identify compounds that modulate the function of a specific receptor or enzyme implicated in a disease state. These assays are often cell-based and measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels, to report on the activity of the compounds. nih.gov The use of robotics, liquid handling devices, and sensitive detectors enables the screening of millions of compounds in a short period. rsc.org

Hit-to-Lead Refinement Processes

Once a "hit" is identified through HTS, it undergoes a rigorous "hit-to-lead" refinement process. upmbiomedicals.compharmtech.com This phase aims to transform a promising but often imperfect hit into a more viable lead compound. upmbiomedicals.com The initial hits from HTS are often weak in potency and may lack the desired selectivity and physicochemical properties for further development. pharmtech.com The hit-to-lead process involves synthesizing and evaluating a focused library of analogs around the initial hit's chemical scaffold. chemrxiv.org This iterative cycle of design, synthesis, and testing helps to establish a preliminary structure-activity relationship (SAR), providing insights into which parts of the molecule are crucial for its biological activity. upmbiomedicals.com For a 3-aryloxypiperidine hit, this would involve modifying the tolyl group, the piperidine (B6355638) ring, and the ether linkage to understand their impact on potency and selectivity.

Medicinal Chemistry Principles in Lead Optimization

Lead optimization is a cornerstone of medicinal chemistry, where the properties of a lead compound are systematically improved to generate a clinical candidate. This process is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this effort. For compounds based on the 3-aryloxypiperidine scaffold, SAR exploration has revealed key insights. For instance, in a series of 3-phenoxypropyl piperidine analogues, modifications to the phenoxypropyl region were explored to identify potent and selective agonists for the ORL1 (NOP) receptor. nih.gov Further studies on N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues as NOP receptor agonists demonstrated that the introduction of an N-methyl acetamide (B32628) derivative resulted in a high-affinity, potent agonist with significant selectivity over the mu-opioid receptor. nih.gov

The following interactive table summarizes the impact of structural modifications on receptor affinity for a series of piperidine and piperazine (B1678402) derivatives, illustrating key medicinal chemistry principles.

| Compound ID | Basic Moiety | Linker | Terminal Group | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 4 | Piperazine | C3 | 4-chlorophenyl | 3.17 | 1531 | 148 |

| 5 | Piperidine | C3 | 4-chlorophenyl | 7.70 | 3.64 | 48.7 |

| 11 | Piperidine | C4 | 4-cyanophenyl | 6.2 | 4.41 | 67.9 |

| 12 | Piperidine | C4 | 4-pyridyl | 7.7 | 4.5 | 2958 |

| 13 | Piperazine | C4 | 4-chlorophenyl | 37.8 | 51.8 | 127 |

| 16 | Piperazine | C5 | 4-chlorophenyl | 12.7 | 37.8 | 114 |

Data sourced from a study on dual histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov

Structural Simplification as a Lead Optimization Strategy

In some cases, lead compounds identified from screening or natural products can be overly complex, leading to challenges in synthesis and poor pharmacokinetic properties. Structural simplification is a powerful strategy in lead optimization to address these issues. This approach involves systematically removing non-essential parts of a molecule while retaining the key pharmacophoric elements responsible for biological activity. The goal is to create a simpler, more synthetically accessible molecule with improved drug-like properties. For example, a complex natural product with a 3-aryloxypiperidine-like substructure could be simplified to the core 3-(o-tolyloxy)piperidine scaffold, which can then be further optimized.

In Vitro Pharmacological Screening Methodologies

To understand the biological activity of a compound like 3-(o-tolyloxy)piperidine hydrochloride, a battery of in vitro pharmacological screening assays is employed. These assays are conducted in a controlled laboratory setting, outside of a living organism, and are essential for characterizing the compound's interaction with its biological targets.

Receptor Binding Assays

Receptor binding assays are a fundamental tool in pharmacology used to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor of interest. The ability of an unlabeled test compound, such as this compound, to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

For compounds with a 3-aryloxypiperidine scaffold, binding assays are crucial for determining their affinity and selectivity for various receptors, including sigma receptors and monoamine transporters. nih.govnih.gov For instance, studies on related piperidine derivatives have demonstrated high affinity for the sigma-1 (σ1) receptor. nih.gov

The following table presents receptor binding data for representative piperidine derivatives at sigma receptors, illustrating the type of data generated from these assays.

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Compound 5 | σ1 | 3H-pentazocine | 3.64 |

| σ2 | [3H]DTG | 48.7 | |

| Compound 11 | σ1 | 3H-pentazocine | 4.41 |

| σ2 | [3H]DTG | 67.9 | |

| Compound 12 | σ1 | 3H-pentazocine | 4.5 |

| σ2 | [3H]DTG | 2958 |

Data adapted from studies on piperidine-based sigma receptor ligands. nih.gov

These in vitro binding assays are critical for building a pharmacological profile of a compound and guiding its further development.

Enzyme Activity Assays

Enzyme activity assays are fundamental in early-stage drug discovery to determine if a compound can modulate the function of a specific enzyme, which is often a target for therapeutic intervention. These assays measure the rate at which an enzyme catalyzes a reaction and how this rate is affected by the presence of the test compound. For a compound like this compound, its potential as an enzyme inhibitor or activator would be quantified.

Typically, the inhibitory potential is expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, in the development of novel treatments for Alzheimer's disease, piperidine derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov A study on N-Benzyl piperidine derivatives identified compounds with dual inhibitory activity against both histone deacetylase (HDAC) and AChE, with IC50 values in the micromolar range. nih.gov For example, compound d5 showed an HDAC IC50 of 0.17 µM and an AChE IC50 of 6.89 µM, while compound d10 had an HDAC IC50 of 0.45 µM and an AChE IC50 of 3.22 µM. nih.gov Similarly, other research on benzimidazole-based piperidine hybrids reported AChE inhibitory activities with IC50 values ranging from 19.44 µM to 36.05 µM. mdpi.com

These assays are crucial for establishing a compound's potency and selectivity, which are key determinants for its progression in the drug discovery process.

Table 1: Illustrative Enzyme Inhibition Data for Piperidine Derivatives

| Compound ID | Target Enzyme | IC50 (µM) |

|---|---|---|

| d5 | HDAC | 0.17 |

| AChE | 6.89 | |

| d10 | HDAC | 0.45 |

| AChE | 3.22 | |

| Benzimidazole-piperidine hybrid 2 | AChE | -10.50 (Docking Score) |

Note: The data in this table is for illustrative purposes, based on research on other piperidine derivatives, and does not represent experimental results for this compound. mdpi.comnih.gov

Cell-Based Assays

Following the initial biochemical evaluation, cell-based assays provide a more biologically relevant context to assess a compound's activity. These assays utilize living cells to investigate a compound's effects on cellular processes, such as cell viability, proliferation, signaling pathways, and toxicity. fishersci.euthermofisher.com For this compound, cell-based assays would be employed to understand its cellular mechanism of action and to identify any potential cytotoxic effects.

A common technique is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. dut.ac.za Studies on piperidine derivatives have used various cancer cell lines to evaluate their cytotoxic potential. For example, some piperidine derivatives have shown significant cytotoxicity against melanoma and MCF7 cancer cell lines. dut.ac.za In the context of neurodegenerative diseases, neuroprotective activities of piperidine derivatives have been assessed in PC-12 cells. nih.gov Furthermore, cell-based assays can be designed to measure the modulation of specific cellular targets. For instance, piperidine CD4-mimetic compounds have been evaluated for their ability to expose vulnerable epitopes on HIV-1-infected cells, making them susceptible to antibody-dependent cellular cytotoxicity (ADCC). nih.gov This is often quantified by measuring the median fluorescence intensity (MFI) in flow cytometry-based assays. nih.gov

The data from cell-based assays are crucial for validating the therapeutic potential of a compound and for providing an early indication of its safety profile. fishersci.eu

Preclinical In Vivo Models for Efficacy Assessment

After demonstrating promising activity in in vitro assays, the next critical step is to evaluate the efficacy of a compound in a living organism. Preclinical in vivo models, typically involving laboratory animals such as mice or rats, are used to assess whether the compound can produce the desired therapeutic effect. For a compound like this compound, the choice of the in vivo model would depend on the therapeutic area for which it is being developed.

For example, in a study focused on Alzheimer's disease, dual BChE/p38α MAPK inhibitors were tested in mouse models of cognitive dysfunction induced by scopolamine (B1681570) and lipopolysaccharide. acs.org The efficacy of the compounds was evaluated using behavioral tests such as the passive avoidance (PA) task. acs.org In another example, piperazine analogues of fenarimol (B1672338) were studied for their in vivo efficacy in a mouse model of acute Trypanosoma cruzi infection. murdoch.edu.au

These in vivo studies provide essential information on the compound's therapeutic potential in a complex biological system, its dose-response relationship, and potential on-target and off-target effects. Positive outcomes in these models are a prerequisite for advancing a compound to clinical trials.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Studies

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its success. These studies investigate how the body affects the drug, ensuring that it can reach its target site in sufficient concentration and for an appropriate duration to exert its therapeutic effect.

Metabolic Stability Profiling

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. researchgate.netnih.gov A compound that is metabolized too quickly may have a short duration of action, while a compound that is too stable may accumulate in the body and cause toxicity. researchgate.net Metabolic stability is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs). wuxiapptec.com

In these assays, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured. The results are often expressed as the in vitro half-life (t½) or intrinsic clearance. For example, a study on piperidine analogues aimed at improving metabolic stability found that replacing a piperazine ring with a piperidine ring led to improved stability in rat liver microsomes. nih.gov Another study on dual BChE/p38α MAPK inhibitors showed that their lead compounds exhibited a high degree of metabolic stability after a 5-hour incubation with human liver microsomes, with only a small percentage of the parent compound being metabolized. acs.org

Table 2: Illustrative Metabolic Stability Data for Piperidine Derivatives in Human Liver Microsomes

| Compound ID | Incubation Time (h) | Parent Compound Remaining (%) | Major Metabolite |

|---|---|---|---|

| Compound 94 | 5 | 81.3 | Mono-N-demethylated |

| Compound 95 | 5 | 92.1 | Mono-N-demethylated |

Note: This data is for illustrative purposes, based on research on other piperidine derivatives, and does not represent experimental results for this compound. acs.org

Improving metabolic stability is a key objective in lead optimization, and various strategies, such as modifying the chemical structure, can be employed to achieve a more favorable pharmacokinetic profile. researchgate.net

In Silico Prediction of ADME Properties

In the early stages of drug discovery, in silico (computer-based) models are invaluable for predicting the ADME properties of a large number of compounds, thereby saving time and resources. researchgate.net These models use computational algorithms and statistical methods to estimate various pharmacokinetic parameters based on a compound's chemical structure.

A variety of software tools, such as SwissADME and pkCSM, are available to predict properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with CYP enzymes, and potential toxicity. nih.govnih.gov For instance, a study on novel piperidin-4-one derivatives used in silico ADME prediction to show that most of the synthesized compounds exhibited good drug-likeness properties. benthamdirect.com Another study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine utilized SwissADME to predict its ADME profile. nih.gov These predictions can help in prioritizing compounds for further experimental evaluation and in guiding the design of new analogues with improved ADME characteristics. While in silico predictions are a valuable screening tool, they must be validated by in vitro and in vivo experiments.

Role as Chemical Probes and Building Blocks in Organic Synthesis

Beyond their potential as therapeutic agents, compounds like this compound can serve as valuable tools in chemical biology and medicinal chemistry. As chemical probes, they can be used to selectively modulate the activity of a specific biological target, thereby helping to elucidate its role in physiological and pathological processes.

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.govnih.govarizona.edu Consequently, piperidine derivatives, including this compound, are considered important building blocks in organic synthesis. nih.gov They provide a versatile platform for the construction of more complex molecules with diverse biological activities. The synthesis of novel piperidine derivatives often involves the modification of a pre-existing piperidine core or the de novo construction of the piperidine ring. nih.gov The use of such building blocks allows for the systematic exploration of the chemical space around a particular scaffold, which is a key strategy in lead optimization and the development of new drugs. enamine.netnih.gov

Rational Drug Design and Virtual Screening in the Context of this compound Research

Rational drug design and virtual screening are pivotal computational strategies in modern medicinal chemistry that accelerate the discovery and optimization of new therapeutic agents. tandfonline.com These approaches are particularly valuable in the exploration of compounds built around versatile scaffolds like piperidine. researchgate.netnih.gov For a molecule such as this compound, these in silico methods offer a powerful framework for identifying potential biological targets, elucidating structure-activity relationships (SAR), and designing more potent and selective analogs. The integration of the piperidine ring into molecular frameworks often results in improved pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug discovery efforts. researchgate.net

The process of rational drug design for a compound like this compound typically begins with identifying its potential biological targets using computational methods. clinmedkaz.org This can be followed by two main virtual screening strategies: ligand-based and structure-based approaches. nih.gov